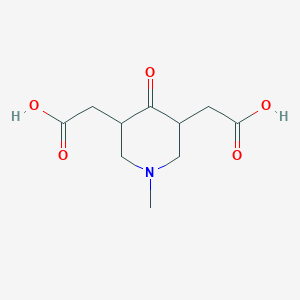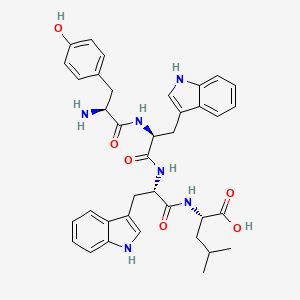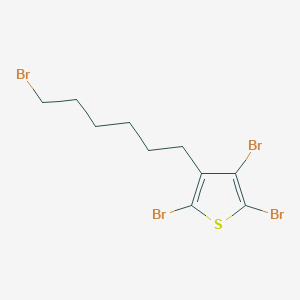![molecular formula C10H7ClN4OS B14217691 2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde CAS No. 628710-10-1](/img/structure/B14217691.png)
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both a thiazole ring and an azo group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the azo group and the thiazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.
準備方法
The synthesis of 2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde typically involves the diazotization of 4-aminobenzenediazonium chloride followed by coupling with 4-chloro-1,3-thiazole-5-carbaldehyde. The reaction conditions often include maintaining a low temperature (0-5°C) to ensure the stability of the diazonium salt and to promote the coupling reaction. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.
化学反応の分析
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Coupling Reactions: The azo group allows for coupling reactions with phenols or aromatic amines, forming azo dyes with various applications.
科学的研究の応用
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and photoactive materials.
Industrial Chemistry: It is employed in the synthesis of dyes and pigments due to its vibrant color and stability.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can interact with biological macromolecules. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activities or modulation of receptor functions, resulting in various biological effects.
類似化合物との比較
2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde can be compared with other azo-thiazole compounds, such as:
2-[(E)-(4-Nitrophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde: This compound has a nitro group instead of an amino group, which can alter its chemical reactivity and biological activity.
2-[(E)-(4-Methylphenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde: The presence of a methyl group can affect the compound’s lipophilicity and its interactions with biological targets.
2-[(E)-(4-Hydroxyphenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde: The hydroxy group can enhance the compound’s solubility and its ability to form hydrogen bonds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
628710-10-1 |
|---|---|
分子式 |
C10H7ClN4OS |
分子量 |
266.71 g/mol |
IUPAC名 |
2-[(4-aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H7ClN4OS/c11-9-8(5-16)17-10(13-9)15-14-7-3-1-6(12)2-4-7/h1-5H,12H2 |
InChIキー |
YUQOVXCYTFRHKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)N=NC2=NC(=C(S2)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)


![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
![1-(4-Bromophenyl)-1,7,9-triazaspiro[4.5]decane-2,6,8,10-tetrone](/img/structure/B14217651.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)

![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)



![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea](/img/structure/B14217684.png)
